molecular formula C18H21N3O2S B2362403 N-(2,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide CAS No. 946217-74-9

N-(2,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide

Cat. No. B2362403
CAS RN: 946217-74-9
M. Wt: 343.45
InChI Key: JCYOEMLZXPLZBN-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C18H21N3O2S and its molecular weight is 343.45. The purity is usually 95%.
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Scientific Research Applications

Structural Aspects and Inclusion Compounds

One study focuses on the structural aspects of amide-containing isoquinoline derivatives and their ability to form salt and inclusion compounds with mineral acids and other compounds. These compounds exhibit interesting fluorescence properties and crystal structures, indicating potential applications in material science and fluorescence microscopy techniques (Karmakar, Sarma, & Baruah, 2007).

Transformations and Derivative Synthesis

Research into the transformations of certain quinazolinone derivatives has led to the development of bis-quinazolines linked through a CH2S bridge, demonstrating a methodological approach to create novel compounds with potential applications in chemical synthesis and drug development (Markosyan et al., 2018).

Synthesis of Key Intermediates for Anticancer Drugs

The synthesis of 2,6-dimethyl-3,4-dihydro-4-oxo-quinazoline, a key intermediate for anticancer drug Raltitrexed, showcases the importance of such compounds in the development of chemotherapy agents. This research outlines a multi-step synthesis process starting from p-toluidine (Zhang De-hua, 2009).

Peptidomimetic Building Blocks

Another study introduces the synthesis of novel peptidomimetic building blocks, including N-(2-Amino-5,6,7,8-tetrahydro-6-quinazolinyl)acetamide, for potential use in the design of therapeutic agents targeting specific protein-protein interactions, highlighting the versatility of quinazolinone derivatives in medicinal chemistry (Marinko et al., 2000).

Synthesis and Characterization of Derivatives

The synthesis and characterization of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives illustrate the diverse chemical reactivity and potential biological activity of these compounds. Such research contributes to the broader understanding of the structure-activity relationships that govern the biological effects of quinazolinone derivatives (Rehman et al., 2013).

properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2S/c1-11-7-8-12(2)15(9-11)19-16(22)10-24-17-13-5-3-4-6-14(13)20-18(23)21-17/h7-9H,3-6,10H2,1-2H3,(H,19,22)(H,20,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCYOEMLZXPLZBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC(=O)NC3=C2CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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